3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine
Description
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine is a brominated pyridine derivative characterized by a methoxy group at position 2, a bromine atom at position 3, and a 2,2-difluoroethyl substituent at position 4.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-6-(2,2-difluoroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-6(9)3-2-5(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |
InChI Key |
YHKKIJCQQHTMRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CC(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine typically involves the bromination of a suitable pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups. One common method involves the reaction of 3-bromo-2-methoxypyridine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoroethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-6-(2,2-difluoroethyl)-2-methoxypyridine.
Oxidation: Formation of 3-bromo-6-(2,2-difluoroethyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 3-bromo-6-ethyl-2-methoxypyridine.
Scientific Research Applications
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to target molecules. The methoxy group can also influence its solubility and reactivity in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
The compound’s uniqueness lies in its 2,2-difluoroethyl group, which distinguishes it from analogues with shorter fluorinated chains or alternative substituents. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-6-(2,2-difluoroethyl)-2-methoxy | Not Provided | C₈H₇BrF₂NO | ~252.05* | 2,2-difluoroethyl, methoxy, bromine |
| 3-Bromo-6-(difluoromethyl)-2-methoxy | 1806770-47-7 | C₇H₆BrF₂NO | 238.03 | Difluoromethyl, methoxy, bromine |
| 2-Bromo-6-(difluoromethoxy)pyridine | 135795-46-9 | C₆H₄BrF₂NO | 224.01 | Difluoromethoxy, bromine |
| 3-Amino-2-bromo-6-methoxypyridine | 135795-46-9 | C₆H₆BrN₂O | 217.03 | Amino, methoxy, bromine |
| 3-Bromo-6-difluoromethoxy-2-fluoro | 1807115-52-1 | C₇H₄BrF₃NO | 253.01 | Difluoromethoxy, fluorine, bromine |
Key Observations :
- Electronic Effects: The 2,2-difluoroethyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing difluoromethyl (C₇H₆BrF₂NO, ) or difluoromethoxy (C₆H₄BrF₂NO, ) groups.
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., amino in ) show higher aqueous solubility, while fluorinated derivatives like the target compound are more lipophilic, favoring organic solvents (e.g., THF or DCM) .
- Stability : Fluorine substituents enhance metabolic stability, as seen in 3-Bromo-6-difluoromethoxy-2-fluoropyridine (), which is marketed for medicinal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
